Cas no 522603-98-1 (4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate)
![4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate structure](https://ja.kuujia.com/scimg/cas/522603-98-1x500.png)
4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- 4-{2-cyano-2-[(4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methylbenzoate
- 522603-98-1
- Z56843503
- AKOS001020520
- [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
- EN300-26597335
- 4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate
-
- インチ: 1S/C25H19N3O6/c1-16-3-6-18(7-4-16)25(30)34-22-12-5-17(14-23(22)33-2)13-19(15-26)24(29)27-20-8-10-21(11-9-20)28(31)32/h3-14H,1-2H3,(H,27,29)
- InChIKey: VHEUQCRPYIOVLX-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC=C(C=C(C#N)C(NC2=CC=C([N+]([O-])=O)C=C2)=O)C=C1OC)(=O)C1=CC=C(C)C=C1
計算された属性
- せいみつぶんしりょう: 457.12738533g/mol
- どういたいしつりょう: 457.12738533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 812
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 134Ų
じっけんとくせい
- 密度みつど: 1.358±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 757.5±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.63±0.70(Predicted)
4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597335-0.05g |
4-{2-cyano-2-[(4-nitrophenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl 4-methylbenzoate |
522603-98-1 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoateに関する追加情報
Chemical Profile of 4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate (CAS No. 522603-98-1)
The compound 4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate, identified by the CAS number 522603-98-1, represents a sophisticated molecular entity with significant potential in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes functional groups such as cyano, nitrophenylamino, methoxy, and methylbenzoate. Such structural motifs are often explored for their biological activity and mechanistic insights into various biochemical pathways.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The presence of a 3-oxo-1-propen-1-yl moiety in this molecule suggests its utility as a key intermediate in the synthesis of more complex pharmacophores. This particular scaffold has been increasingly studied for its role in modulating enzyme activity and receptor interactions, making it a promising candidate for further exploration in therapeutic applications.
The 4-nitrophenylamino group is another critical feature of this compound, contributing to its potential biological activity. Nitroaromatic derivatives are well-documented for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The combination of these functional groups within the molecular structure of 4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate (CAS No. 522603-98-1) positions it as a valuable asset in the development of novel therapeutic agents.
In the context of modern drug design, the integration of computational chemistry and high-throughput screening has revolutionized the process of identifying bioactive molecules. The structural complexity of 4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate makes it an ideal candidate for virtual screening and molecular docking studies. These approaches have enabled researchers to predict binding affinities and interactions with biological targets, thereby accelerating the discovery pipeline.
Furthermore, the methoxy and methylbenzoate groups contribute to the overall lipophilicity and solubility profile of the compound, which are critical factors in determining its pharmacokinetic properties. Optimizing these parameters is essential for achieving effective drug delivery and minimizing off-target effects. The synthesis and characterization of this compound have provided valuable insights into the design principles that govern bioactivity and selectivity in drug-like molecules.
Current research trends indicate that hybrid molecules, which combine multiple pharmacophoric units, are gaining prominence in drug development. The structural features of 4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate (CAS No. 522603-98-1) align well with this trend, as it encompasses several distinct functional groups that can interact with biological targets in complementary ways. Such multifunctional entities hold promise for addressing complex diseases that require multifaceted therapeutic strategies.
The chemical synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These techniques not only enhance synthetic efficiency but also allow for greater flexibility in modifying the structure for optimization purposes.
Evaluation of the pharmacological potential of 4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxyo propen - 1 - yl ] - 2 - methoxy phen yl 4 - methyl ben z o ate (CAS No. 522603 - 98 - 1) has been conducted through both in vitro and in vivo studies. In vitro assays have revealed promising interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various pathological conditions. In vivo models have further demonstrated its potential efficacy in modulating disease-related pathways, supporting its candidacy as a lead compound for further development.
The safety profile of this compound is another critical consideration during its development phase. Comprehensive toxicological studies are essential to assess potential adverse effects before moving into clinical trials. These studies include acute toxicity tests, chronic exposure assessments, and evaluation of genotoxicity endpoints. Ensuring that the compound meets stringent safety standards is paramount to its successful translation from bench to bedside.
The role of spectroscopic techniques such as NMR spectroscopy and mass spectrometry has been instrumental in elucidating the structural integrity of 4-[2-Cyano - 3 - [( 4 - nit ro phen yl ) a min o ] - 3 - ox o - 1 - prop en - 1 - yl ] - 2 - meth oxy phen yl 4 - methyl ben z o ate (CAS No. 522603 - 98 - 1) during both synthesis and characterization phases. These methods provide detailed information about molecular connectivity and dynamic behavior, which are crucial for understanding its reactivity and interaction with biological systems.
Future directions in research may involve exploring derivative compounds generated by modifying specific functional groups within this molecular framework. For instance, replacing the cyano group with other electron-withdrawing or donating substituents could alter its electronic properties and influence its binding affinity to biological targets. Such modifications can be guided by computational modeling predictions to optimize potency and selectivity.
The integration of machine learning algorithms into drug discovery processes has emerged as a powerful tool for predicting molecular properties and identifying promising candidates rapidly. By leveraging large datasets generated from experimental studies, these algorithms can assist in designing synthetic routes that maximize yield while minimizing unwanted side products.
In conclusion,4-[2-Cyano – 3 – [( 4 – nit ro phen yl ) a min o ] – 3 – ox o – 1 – prop en – 1 – yl ] – 2 – meth oxy phen yl 4 – methyl ben z o ate (CAS No .522603 – 98 – 1) represents a structurally complex yet biologically relevant molecule with significant potential in pharmaceutical research . Its multifaceted functional groups , combined with recent advancements i n synthetic chemistry an d computational biology , position it as an exciting prospect f or further exploration i n therapeutic applications . As research continues t o uncover new insights i n its pharmacological properties , this compoun d is poised t o contribute t o t he development o f novel treatments f or various diseases . p >
522603-98-1 (4-[2-Cyano-3-[(4-nitrophenyl)amino]-3-oxo-1-propen-1-yl]-2-methoxyphenyl 4-methylbenzoate) 関連製品
- 188527-08-4(N-Benzyl 1-BOC-piperidine-4-carboxamide)
- 1955531-46-0(5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole)
- 1804783-17-2(Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
- 2166848-88-8(Ethyl 5-bromo-3-ethoxy-2-fluorobenzoate)
- 2248759-97-7(4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)
- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)
- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)
- 1598652-14-2(6-Fluoro-3-iodo-8-methoxyquinolin-4-ol)
- 18260-69-0(6-Fluoro-5-methylpyrimidin-4-amine)
- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)




